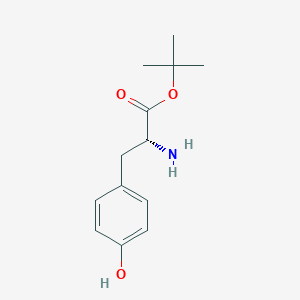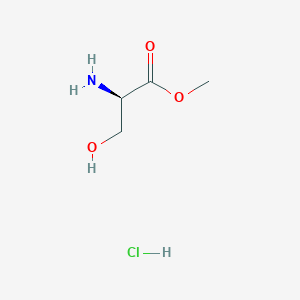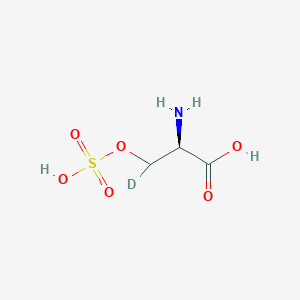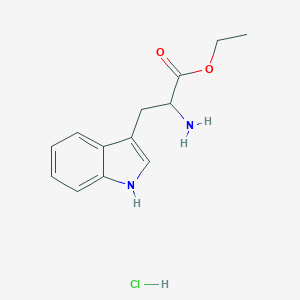
DL-Tryptophan ethyl ester hydrochloride
Descripción general
Descripción
DL-Tryptophan ethyl ester hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 . It is a solid substance with a molecular weight of 268.74 g/mol . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of DL-Tryptophan ethyl ester hydrochloride consists of a tryptophan molecule attached to an ethyl ester group . The InChI string for this compound is InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H . The canonical SMILES string is CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl .
Physical And Chemical Properties Analysis
DL-Tryptophan ethyl ester hydrochloride is a solid at 20 degrees Celsius . It is soluble in water, with almost transparency .
Aplicaciones Científicas De Investigación
Nutritional Research
DL-Tryptophan ethyl ester hydrochloride: has been used in nutritional studies to bypass absorption defects in conditions like Hartnup disease . This condition affects the absorption of certain amino acids, and the ethyl ester form of tryptophan can be used to study and potentially mitigate these absorption issues.
Neurological Studies
Researchers have utilized this compound to investigate its effects on brain serotonin metabolism . It’s particularly useful in studies involving diabetic rats to understand the role of insulin on neurotransmitter levels and the potential therapeutic effects on neurological conditions.
Pharmacological Applications
In pharmacology, DL-Tryptophan ethyl ester hydrochloride has been used to study its antagonistic effects on substance P , which is a neuropeptide involved in the mediation of pain. This has implications for developing new pain management therapies.
Biochemical Research
The compound’s role in spontaneous hydrolysis reactions has been studied within a wide pH range, providing insights into biochemical processes and enzyme kinetics .
Molecular Recognition Studies
DL-Tryptophan ethyl ester hydrochloride: has been used to explore molecular recognition by proteins such as transferrin . Understanding how molecules like this interact with proteins can lead to advancements in drug delivery systems and therapeutic agents.
Cardiovascular Research
This derivative of tryptophan has been studied for its ability to dilate small mesenteric arteries by inhibiting voltage-operated calcium channels in smooth muscle . This research has potential applications in treating cardiovascular diseases.
Amino Acid Transport Studies
Due to its lipid solubility, DL-Tryptophan ethyl ester hydrochloride is a valuable tool for studying defective gastrointestinal neutral amino acid transport . This can lead to better understanding and treatment of gastrointestinal disorders.
Peptide Synthesis
Lastly, the compound is also used in peptide synthesis, serving as a building block for creating peptides and proteins in laboratory settings . This has broad applications in biochemistry and molecular biology research.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Tryptophan ethyl ester hydrochloride | |
CAS RN |
6519-67-1, 2899-28-7 | |
| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan ethyl ester hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Tryptophan ethyl ester hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of DL-Tryptophan ethyl ester hydrochloride?
A1: DL-Tryptophan ethyl ester hydrochloride crystallizes in the triclinic system, belonging to the space group P1. [] Its unit cell dimensions are a=15.85 Å, b=8.73 Å, c=5.35 Å, with angles α=82.73°, β=88.51°, and γ=106.33°. [] The crystal structure reveals a double-layered arrangement of molecules linked by N-H···Cl hydrogen bonds around the center of symmetry. [] The indole ring plane within the molecule is oriented at an angle of 61.5° with respect to the carboxylate plane. []
Q2: Has DL-Tryptophan ethyl ester hydrochloride been used to synthesize novel antibiotics?
A2: Yes, research has explored the use of DL-Tryptophan ethyl ester hydrochloride as a substrate for enzymatic synthesis of novel β-lactam antibiotics. [] Specifically, it was reacted with 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of an ampicillin-synthesizing enzyme from Gluconobacter oxydans BCRC 10383. [] This reaction yielded novel compounds provisionally named TME-6-APA, TEE-6-APA, TME-7-ADCA, and TEE-7-ADCA. [] These compounds were then tested for their antibiotic activity against multi-drug resistant Pseudomonas aeruginosa BCRC 11864. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





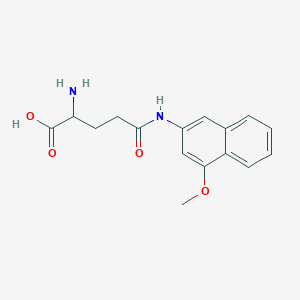

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)




